(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinolin-2-yl)methanone
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Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinolin-2-yl)methanone is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole ring, such as this one, have been known to bind to the iron in the heme moiety of cyp-450 . The phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This binding could potentially inhibit or alter the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
Compounds containing a 1,2,4-triazole ring have been associated with a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that the ability of these scaffolds to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Based on the broad range of biological activities associated with 1,2,4-triazole ring-containing compounds , it can be inferred that the compound could have a wide range of effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, temperature can affect the thermal stability of the compound . Other factors such as pH, presence of other compounds, and specific conditions of the biological environment can also influence the compound’s action.
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinolin-2-yl)methanone is a complex organic molecule featuring a triazole ring, a pyrrolidine moiety, and a quinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N4O with a molecular weight of approximately 270.29 g/mol. The presence of the triazole ring enhances its ability to interact with biological targets, while the quinoline structure contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring can coordinate with metal ions, influencing enzymatic activities crucial for cellular functions. Moreover, it may modulate signal transduction pathways by interacting with various cellular receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values indicating effective inhibition of cell proliferation in HCT116 and MDA-MB231 cell lines, which are commonly used models for colorectal and breast cancer research respectively .
Cell Line | IC50 (µg/mL) |
---|---|
HCT116 | 64.3 |
MDA-MB231 | 42.5 |
Mia-PaCa2 | 68.4 |
These results suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies indicate that this compound also possesses antimicrobial activity. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Research has been conducted to explore the diverse applications of this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step reactions under mild conditions using copper(I) catalysts. Characterization techniques such as NMR and mass spectrometry confirm the successful formation of the desired product.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the triazole or quinoline moieties can significantly enhance biological activity. For example, introducing electron-withdrawing groups at specific positions on the quinoline ring has been shown to improve anticancer potency .
- In Vivo Studies : Although most studies are currently focused on in vitro models, there is potential for future research involving in vivo models to assess therapeutic efficacy and safety profiles.
Properties
IUPAC Name |
quinolin-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(15-6-5-12-3-1-2-4-14(12)18-15)20-9-7-13(11-20)21-10-8-17-19-21/h1-6,8,10,13H,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVHWBPHOQPWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.